2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride
Description
4-(Dimethylphosphoryl)oxolan-2-one (C₆H₁₁O₃P, molecular weight 162.13 g/mol) is a γ-lactone derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring .
Properties
Molecular Formula |
C13H17Cl2F2N3O2 |
|---|---|
Molecular Weight |
356.19 g/mol |
IUPAC Name |
2-[3-(2,2-difluoroethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H15F2N3O2.2ClH/c14-12(15)7-18-9-6-11-10(19-3-4-20-11)5-8(9)17-13(18)1-2-16;;/h5-6,12H,1-4,7,16H2;2*1H |
InChI Key |
XZBXYFIRRLWMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)CCN)CC(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[740The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Oxolan-2-one Derivatives
Structural and Functional Group Variations
Oxolan-2-one derivatives are characterized by substitutions on the tetrahydrofuran-2-one ring. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Oxolan-2-one Derivatives
Key Differences in Properties and Reactivity
Polarity and Solubility: The phosphoryl group in 4-(dimethylphosphoryl)oxolan-2-one increases polarity compared to alkyl- or aryl-substituted analogues (e.g., 4-[(4-methoxyphenyl)methyl]oxolan-2-one, LogP = 1.80) . This may enhance solubility in polar solvents like water or methanol. In contrast, PIL and EPI alkaloids exhibit moderate lipophilicity due to their imidazole and aromatic substituents, favoring membrane permeability in biological systems .
Reactivity: The electron-withdrawing phosphoryl group may activate the lactone ring toward nucleophilic attack (e.g., hydrolysis or aminolysis), whereas methoxy or hydroxyethyl substituents (e.g., 5-(1-hydroxyethyl)oxolan-2-one) could stabilize the ring through hydrogen bonding . PIL and EPI derivatives undergo enzymatic or chemical modifications at their imidazole or hydroxyl groups, critical for their biological activity .
Biological Relevance :
- PIL and EPI are pharmacologically active alkaloids with demonstrated cholinergic and adrenergic effects, respectively .
- Aryl-substituted oxolan-2-ones (e.g., 4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one) are associated with lignans and may exhibit antioxidant or anti-inflammatory properties .
- The phosphoryl derivative’s bioactivity remains unexplored in the provided evidence but could interact with phosphate-binding enzymes or receptors.
Stereochemical Considerations
- Stereoisomerism : EPI alkaloids exhibit stereoisomerism at C3 and C4, confirmed via NMR, which influences their biological activity . In contrast, 4-(dimethylphosphoryl)oxolan-2-one lacks chiral centers, simplifying its synthetic preparation .
Biological Activity
The compound 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes multiple functional groups and a bicyclic system, which contribute to its chemical reactivity and biological interactions. The presence of the 2,2-difluoroethyl moiety may enhance its lipophilicity, potentially affecting its pharmacokinetics and pharmacodynamics.
Molecular Formula and Properties
- Molecular Formula: C₁₀H₁₁N₃O₂
- SMILES Notation: C1COC2=C(O1)C=C3C(=C2)N=C(N3)CN
- InChI Key: APZLTWLKEBFXCK-UHFFFAOYSA-N
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures to 2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride exhibit a range of biological activities:
- Antimicrobial Activity
- Antitumor Properties
- Anti-inflammatory Effects
The mechanisms through which this compound exhibits biological activity are not fully elucidated but may involve:
- Interaction with Cellular Targets: Potential binding to enzymes or receptors involved in cell proliferation or inflammation.
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates potential therapeutic applications:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine | Contains difluoroethyl group; aromatic ring | Antimicrobial activity |
| 2-[3,4-Dihydroxyphenyl]-N,N-dimethylacetamide | Hydroxy groups; acetamide linkage | Antitumor properties |
| 5-(Difluoromethyl)-1H-pyrazole | Difluoromethyl group; pyrazole ring | Potential anti-inflammatory effects |
Antiproliferative Activity
Research conducted on fluorinated derivatives similar to our compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- A study evaluated the antiproliferative effects of synthesized triazolo compounds against breast and colon cancer cell lines. The highest activity was noted in compounds containing similar structural motifs to 2-[6-(2,2-Difluoroethyl)-10,13-dioxa...] .
In Vivo Studies
While in vitro studies provide preliminary insights into biological activity, in vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown promise in animal models for cancer treatment.
Q & A
Q. How can AI-driven autonomous laboratories accelerate research on this compound?
- Methodological Answer : Deploy closed-loop systems integrating robotic synthesis (e.g., Chemspeed) with real-time analytics (UPLC-MS). AI algorithms (e.g., Bayesian optimization) prioritize experiments based on predictive models. For example, ICReDD’s "smart laboratories" enable iterative feedback between computation and experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
